molecular formula C7H16N2 B12436712 (1-Cyclopentyl-ethyl)-hydrazine

(1-Cyclopentyl-ethyl)-hydrazine

Cat. No.: B12436712
M. Wt: 128.22 g/mol
InChI Key: LJUUHFMGXKGWNR-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-ethyl)-hydrazine is an organic compound characterized by the presence of a cyclopentyl group attached to an ethyl-hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyl-ethyl)-hydrazine typically involves the reaction of cyclopentyl ethyl ketone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclopentyl ethyl ketone} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification steps, such as distillation or recrystallization, may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-ethyl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce amines.

Scientific Research Applications

(1-Cyclopentyl-ethyl)-hydrazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-ethyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl hydrazine: Similar structure but lacks the ethyl group.

    Ethyl hydrazine: Similar structure but lacks the cyclopentyl group.

    Cyclopentyl methyl ketone: Similar cyclopentyl group but different functional group.

Uniqueness

(1-Cyclopentyl-ethyl)-hydrazine is unique due to the presence of both the cyclopentyl and ethyl groups attached to the hydrazine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-cyclopentylethylhydrazine

InChI

InChI=1S/C7H16N2/c1-6(9-8)7-4-2-3-5-7/h6-7,9H,2-5,8H2,1H3

InChI Key

LJUUHFMGXKGWNR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)NN

Origin of Product

United States

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